2-([({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino])benzamide is a synthetic heterocyclic compound featuring a benzamide group linked to a 1,2,4-thiadiazole ring system through a thioacetyl linker. While its direct source hasn't been explicitly stated in the provided papers, its structure suggests it belongs to a class of compounds containing both thiadiazole and benzamide moieties, often investigated for their potential biological activities [, , , , , , , , , ]. These types of compounds have garnered significant attention in scientific research, particularly in the fields of medicinal chemistry and drug discovery, due to their reported biological activities, such as antimicrobial, anticancer, and herbicidal properties [, , , , , , , , , ]. This particular molecule has been specifically studied for its potential anticancer activity [].
The molecular structure of 2-([({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino])benzamide has been determined through conformational analysis using semi-experimental AM1 calculations []. This computational method helps predict the most stable conformation of the molecule, revealing key structural features influencing its interactions with other molecules.
Molecular docking studies have provided insights into the potential mechanism of action of 2-([({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino])benzamide as an anticancer agent []. These studies revealed that the molecule exhibits binding affinity for both DNA and the target protein α5β1 integrin []. The binding affinities were determined to be ΔG = -7.4 kcal/mol for DNA and ΔG = -7.7 kcal/mol for α5β1 integrin []. These interactions suggest that the molecule might exert its anticancer activity by interfering with DNA replication or by inhibiting integrin-mediated cell adhesion and signaling pathways []. Further experimental studies are necessary to confirm these proposed mechanisms.
The primary application of 2-([({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino])benzamide explored in the provided abstracts is in anticancer research. The molecule exhibits binding affinity for both DNA and α5β1 integrin, suggesting its potential to disrupt crucial cellular processes involved in cancer progression []. Further research is needed to evaluate its efficacy, safety profile, and potential as a lead compound for anticancer drug development.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8